Sunset Yellow (E110) D4, also known as phenyl D4, is a stable isotope-labeled derivative of the well-known azo dye Sunset Yellow FCF (C.I. 15985). This compound is primarily used in food, cosmetics, and pharmaceuticals as a coloring agent. Sunset Yellow D4 is characterized by its molecular formula and a molecular weight of approximately 456.394 g/mol. It is produced under strict quality standards to ensure its suitability for various applications, particularly in analytical chemistry where isotopic labeling is required for tracking and quantification purposes .
Sunset Yellow D4 is synthesized from petroleum-derived precursors and is available through specialized suppliers, such as LGC Standards, which provide reference materials for environmental analysis and testing . The compound's CAS number is 2259674-84-3, indicating its unique identification within chemical databases.
Sunset Yellow D4 falls under the category of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) in their structure. It is classified as a food additive in Europe (E110) and is also recognized in the United States as FD&C Yellow No. 6. The dye's use is regulated due to potential health implications, although it has been deemed safe for consumption within established limits .
The synthesis of Sunset Yellow D4 involves several key steps:
The synthesis is straightforward but requires careful control of reaction conditions to minimize impurities and maximize yield .
The molecular structure of Sunset Yellow D4 can be represented using various notations:
[Na+].[Na+].[2H]c1c([2H])c(c([2H])c([2H])c1N=Nc2c(O)ccc3cc(ccc23)S(=O)(=O)[O-])S(=O)(=O)[O-]
The accurate mass of Sunset Yellow D4 is approximately 455.9976 g/mol. Its structure features multiple functional groups, including sulfonate groups that enhance its solubility in water and contribute to its color properties.
Sunset Yellow D4 participates in several chemical reactions typical of azo dyes:
The mechanism of action for Sunset Yellow D4 primarily revolves around its ability to absorb light at specific wavelengths, contributing to its effectiveness as a dye:
This absorption behavior allows Sunset Yellow D4 to impart vibrant yellow-orange hues, making it desirable for various applications .
Sunset Yellow D4 has several scientific uses:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7